Mianserin N-Oxide

Description

The exact mass of the compound Mianserin 2-Oxide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Mianserin N-Oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mianserin N-Oxide including the price, delivery time, and more detailed information at info@benchchem.com.

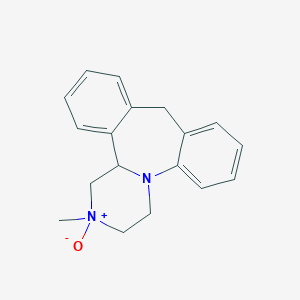

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-5-oxido-2-aza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-20(21)11-10-19-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(19)13-20/h2-9,18H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDXWJOYXVNLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891482 | |

| Record name | Mianserin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62510-46-7 | |

| Record name | Dibenzo[c,f]pyrazino[1,2-a]azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, 2-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62510-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mianserin 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062510467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mianserin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIANSERIN 2-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWZ32657N1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mianserin N-Oxide chemical properties

An In-Depth Technical Guide to the Chemical Properties of Mianserin N-Oxide

Abstract

Mianserin, a second-generation tetracyclic antidepressant, undergoes extensive hepatic metabolism following administration.[1] Among its principal metabolic products is Mianserin N-Oxide, a molecule of significant interest in pharmacology and drug development.[2] This guide provides a comprehensive technical overview of the core chemical properties of Mianserin N-Oxide. We will explore its formation through metabolic pathways, its intrinsic chemical characteristics, established analytical methodologies for its detection, and its pharmacological relevance. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this key metabolite.

Chemical Identity and Physicochemical Properties

Mianserin N-Oxide is the product of N-oxidation at the tertiary amine of the parent Mianserin molecule.[1] This modification significantly alters its polarity and chemical behavior. Its core identifiers and properties are summarized below.

| Property | Data | Source(s) |

| IUPAC Name | 1,2,3,4,10,14b-Hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine 2-oxide | [3][4] |

| Synonyms | Mianserin 2-Oxide, Mianserin impurity 19 | [4] |

| CAS Number | 62510-46-7 | [3][4][5] |

| Molecular Formula | C₁₈H₂₀N₂O | [3][5][6] |

| Molecular Weight | 280.36 g/mol | [3][5][6] |

| Canonical SMILES | C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42)[O-] | [4][5] |

| Physical Form | Powder | [6] |

| Purity | Commercially available as a high-purity reference standard (≥95%) | [6][7][8] |

| Storage Conditions | Store at < -15°C, keep dry, and under an inert gas atmosphere (e.g., Nitrogen) | [5] |

Metabolic Formation and Biological Significance

Mianserin N-Oxide is a primary human metabolite of Mianserin.[4] Its formation is a critical aspect of the parent drug's pharmacokinetics.

Metabolic Pathway

The biotransformation of Mianserin to Mianserin N-Oxide occurs predominantly in the liver. This reaction is catalyzed by the Cytochrome P450 enzyme system, with CYP2D6 being a key enzyme involved in Mianserin's metabolism.[1] The process involves the direct oxidation of the nitrogen atom in the piperazine ring.

Alongside N-oxidation, Mianserin is also metabolized via N-demethylation to form desmethylmianserin and aromatic hydroxylation to form 8-hydroxymianserin.[2][9]

Pharmacological Activity and Relevance

While the parent compound, Mianserin, exerts its antidepressant effects through complex interactions with adrenergic and serotonergic receptors, its metabolites exhibit different activity profiles.[10][11] Mianserin N-Oxide is generally considered to be pharmacologically inactive or only weakly active compared to Mianserin.[2][12] However, it remains a crucial analyte for comprehensive pharmacokinetic and toxicological studies. Some research suggests that as a reactive metabolite, it may be implicated in adverse drug reactions.[5][6] Its presence in wastewater has also been utilized as a biomarker to monitor antidepressant usage within communities.[5][6]

Analytical Methodologies

Accurate identification and quantification of Mianserin N-Oxide are essential for metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the predominant analytical technique.[13][14]

General Analytical Workflow

The analysis of Mianserin N-Oxide from biological matrices typically involves sample extraction, chromatographic separation, and detection.

Experimental Protocol: Quantification in Plasma

The following is a representative protocol synthesized from established methodologies for amine-containing drugs and their metabolites.[14][15][16]

1. Sample Preparation (Protein Precipitation): a. To 200 µL of human plasma in a microcentrifuge tube, add 600 µL of acetonitrile containing an appropriate internal standard. b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a clean tube.

2. Concentration: a. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid). c. Vortex for 30 seconds to ensure complete dissolution.

3. HPLC-MS/MS Conditions: a. HPLC System: Agilent 1200 series or equivalent.[16] b. Column: C18 reverse-phase column (e.g., Eclips C18, 4.6 x 150 mm, 5 µm).[15] c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. e. Gradient: A suitable gradient starting from ~10% B, ramping up to 95% B to elute the analytes, followed by re-equilibration. f. Flow Rate: 0.5 - 1.0 mL/min. g. Injection Volume: 10-20 µL.[16] h. Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. i. Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for Mianserin N-Oxide and the internal standard.

Causality and Rationale: The use of a C18 column is standard for separating moderately polar compounds like Mianserin and its metabolites from biological matrices. Acetonitrile is an effective protein precipitating agent and a common organic mobile phase. The addition of formic acid aids in the ionization of the analytes for positive mode ESI-MS detection, which is highly sensitive for amine-containing compounds.

Synthesis and Stability

Synthesis: Mianserin N-Oxide is not typically synthesized for therapeutic use but is prepared as an analytical reference standard.[7] The synthesis involves the controlled oxidation of the tertiary amine of Mianserin. This can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) in an appropriate solvent.

Chemical Stability: N-oxides can be susceptible to chemical degradation.[17] Potential pathways include reduction back to the parent tertiary amine or further oxidation, depending on the chemical environment. The recommended storage conditions of low temperature, dryness, and an inert atmosphere are crucial to prevent degradation and maintain the integrity of the reference material.[5]

Conclusion

Mianserin N-Oxide is a pivotal metabolite in the disposition of the antidepressant Mianserin. While largely pharmacologically inactive, its chemical properties and formation via CYP450-mediated metabolism are of high interest. A thorough understanding of its structure, physicochemical characteristics, and analytical detection methods is indispensable for comprehensive pharmacokinetic profiling, drug-drug interaction studies, and toxicological assessments of Mianserin. The methodologies and data presented in this guide provide a foundational resource for professionals engaged in the advanced study of this compound.

References

-

National Center for Biotechnology Information. (n.d.). Mianserin. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). determination of mianserin in biological material by high performance liquid chromatography. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Mianserin – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Mianserin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dibenzo(c,f)pyrazino(1,2-a)azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, 2-oxide. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Mirtazapine. Retrieved from [Link]

-

Nickolson, V. J., Wieringa, J. H., & van Delft, A. M. (1982). Comparative pharmacology of mianserin, its main metabolites and 6-azamianserin. Naunyn-Schmiedeberg's archives of pharmacology, 319(1), 48–55. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereoselective synthesis of ( R)-(−)-mianserin. Retrieved from [Link]

-

Wawryniuk, M., Tyski, S., & Płonka, J. (2015). Evaluation of direct and indirect photodegradation of mianserin with high-performance liquid chromatography and short-term bioassays. Ecotoxicology and environmental safety, 115, 143–149. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS. Retrieved from [Link]

-

Goodlet, I., Mireylees, S. E., & Sugrue, M. F. (1977). Effects of mianserin, a new antidepressant, on the in vitro and in vivo uptake of monoamines. British journal of pharmacology, 61(2), 307–313. Retrieved from [Link]

-

MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. Retrieved from [Link]

-

Scientific-publishing.net. (n.d.). DETERMINATION OF MIANSERIN IN BIOLOGICAL MATERIAL BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]

-

Shami, M., Elliott, H. L., Kelman, A. W., & Whiting, B. (1983). The pharmacokinetics of mianserin. British journal of clinical pharmacology, 15 Suppl 2, 313S–322S. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Retrieved from [Link]

-

OSTI.gov. (n.d.). Neural Network Analysis of Nuclear Magnetic Resonance and Infrared Spectra. Retrieved from [Link]

-

IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacological aspects of mianserin. Retrieved from [Link]

-

Tokyo University of Science. (n.d.). Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Retrieved from [Link]

-

Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link]

-

MDPI. (2020). Role of Nitric Oxide in the Antidepressant Effect of an Aqueous Extract of Punica granatum L.: Effects on GSH/GSSG Ratio and Lipoperoxidation in Adult Male Swiss Webster Mice. Retrieved from [Link]

-

Kafoe, W. F., de Ridder, J. J., & Leonard, B. E. (1976). Some effects of mianserin on monoamine metabolism in the rat brain. Biochemical pharmacology, 25(22), 2455–2460. Retrieved from [Link]

-

Frontiers. (n.d.). Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors. Retrieved from [Link]

Sources

- 1. Mianserin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. klivon.com [klivon.com]

- 4. Dibenzo(c,f)pyrazino(1,2-a)azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, 2-oxide | C18H20N2O | CID 3085244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. Mianserin N-oxide | CymitQuimica [cymitquimica.com]

- 7. Mianserin N-Oxide - SRIRAMCHEM [sriramchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Effects of mianserin, a new antidepressant, on the in vitro and in vivo uptake of monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of direct and indirect photodegradation of mianserin with high-performance liquid chromatography and short-term bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ojs.tdmu.edu.ua [ojs.tdmu.edu.ua]

- 17. iipseries.org [iipseries.org]

Mianserin N-Oxide synthesis from mianserin

An In-depth Technical Guide to the Synthesis of Mianserin N-Oxide from Mianserin

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Mianserin N-Oxide, a primary metabolite of the tetracyclic antidepressant mianserin. Designed for researchers, chemists, and professionals in drug development, this document details the underlying chemical principles, a robust experimental protocol, purification techniques, and analytical characterization methods. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the synthetic process. All methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: Mianserin and its N-Oxide Metabolite

Mianserin is a well-established tetracyclic antidepressant agent, primarily utilized for the treatment of major depressive disorder.[1][2] Its therapeutic effect is attributed to its complex pharmacology, which includes antagonism of various serotonin and histamine receptors, as well as presynaptic α2-adrenergic receptors.[3] Upon administration, mianserin undergoes extensive metabolism in the liver, primarily through three pathways: N-demethylation, aromatic hydroxylation, and N-oxidation.[2][4]

Mianserin N-Oxide (CAS No: 62510-46-7) is one of these key metabolites.[5][6] The generation of this N-oxide derivative is a crucial step in the drug's metabolic pathway. For researchers studying mianserin's pharmacokinetics, drug-drug interactions, or developing analytical methods for its detection, a pure reference standard of Mianserin N-Oxide is indispensable.[5] This guide provides a detailed protocol for the chemical synthesis of Mianserin N-Oxide from its parent compound, mianserin, offering a reliable method for producing this critical research material.

Foundational Principles: The Chemistry of Tertiary Amine N-Oxidation

The conversion of mianserin to its N-oxide is a classic example of tertiary amine oxidation. This transformation hinges on the nucleophilic character of the nitrogen atom in the piperazine ring of the mianserin molecule.

The Reaction Mechanism

The core of the reaction involves the lone pair of electrons on the tertiary nitrogen atom attacking an electrophilic oxygen atom supplied by an oxidizing agent.[7] This forms a coordinate covalent bond between the nitrogen and oxygen atoms, resulting in the N-oxide. The product, an amine oxide, is a neutral molecule with a formal positive charge on the nitrogen and a formal negative charge on the oxygen.[8]

Selection of Oxidizing Agent: A Critical Choice

Several reagents are capable of effecting this transformation, with the choice depending on factors like substrate tolerance, reaction conditions, and safety.[9]

-

Peroxycarboxylic Acids (e.g., m-CPBA): meta-Chloroperoxybenzoic acid (m-CPBA) is a highly effective and widely used reagent for the N-oxidation of tertiary amines.[10] It is relatively selective and operates under mild, non-aqueous conditions, which simplifies the reaction setup and workup. The primary byproduct, meta-chlorobenzoic acid, is easily removed by a basic wash.

-

Hydrogen Peroxide (H₂O₂): As a "green" oxidant, hydrogen peroxide is an attractive choice, with water being its only byproduct. However, its reaction with tertiary amines can be slow and may require catalysts or elevated temperatures to proceed efficiently.[7][9]

-

Other Reagents: Other systems, such as those involving 2-sulfonyloxaziridines or metal catalysts, are also reported for N-oxidation but are often less practical for standard laboratory-scale synthesis due to reagent availability or complexity.[9]

For this guide, we will focus on a protocol using m-CPBA due to its reliability, efficiency, and straightforward workup procedure.

Synthesis of Mianserin N-Oxide: An Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis, purification, and characterization of Mianserin N-Oxide. The causality behind each step is explained to provide a clear and logical framework.

Chemical Reaction Scheme

Caption: Reaction scheme for the synthesis of Mianserin N-Oxide.

Materials and Reagents

| Reagent / Material | Formula | Molar Mass ( g/mol ) | Purpose |

| Mianserin Hydrochloride | C₁₈H₂₀N₂·HCl | 300.83 | Starting Material |

| meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | Oxidizing Agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Neutralizing Agent (Workup) |

| Sodium Sulfite (Na₂SO₃) | Na₂SO₃ | 126.04 | Reducing Agent (Quench) |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent |

| Silica Gel (60 Å, 230-400 mesh) | SiO₂ | 60.08 | Stationary Phase (Chromatography) |

| Methanol (MeOH) | CH₃OH | 32.04 | Eluent (Chromatography) |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Eluent Additive |

Step-by-Step Experimental Workflow

The following protocol is designed for a laboratory scale synthesis. All operations should be conducted within a certified chemical fume hood.

Step 1: Preparation of Mianserin Free Base

-

Rationale: Mianserin is often supplied as a hydrochloride salt. The free base is required for the N-oxidation reaction.

-

Dissolve Mianserin HCl (1.0 eq) in deionized water.

-

Add the solution to a separatory funnel with an equal volume of Dichloromethane (DCM).

-

Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) until the aqueous layer is basic (pH > 8), confirmed with pH paper.

-

Shake the funnel vigorously and allow the layers to separate.

-

Extract the aqueous layer two more times with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Magnesium Sulfate (MgSO₄).

-

Filter and evaporate the solvent under reduced pressure to yield the mianserin free base.

Step 2: N-Oxidation Reaction

-

Rationale: The core synthetic step. The reaction is cooled to control the exothermic nature of the oxidation.

-

Dissolve the mianserin free base (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask to 0 °C in an ice bath.

-

Dissolve m-CPBA (approx. 1.1 eq) in a minimal amount of DCM and add it dropwise to the stirring mianserin solution over 15-20 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

Step 3: Reaction Monitoring

-

Rationale: Thin Layer Chromatography (TLC) is used to track the consumption of the starting material and the formation of the more polar product.

-

Spot the reaction mixture on a silica gel TLC plate against a spot of the starting mianserin.

-

Elute with a mobile phase of 95:5 DCM:Methanol.

-

Visualize the spots under UV light (254 nm). The reaction is complete when the mianserin spot has disappeared and a new, lower Rf (more polar) spot corresponding to the N-oxide is dominant.

Step 4: Workup and Quenching

-

Rationale: This sequence removes the acidic byproduct and any unreacted m-CPBA.

-

Cool the reaction mixture again to 0 °C.

-

Slowly add a 10% aqueous solution of Sodium Sulfite (Na₂SO₃) to quench any excess m-CPBA. Stir for 20 minutes.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (3 times) to remove the meta-chlorobenzoic acid byproduct.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude Mianserin N-Oxide.

Step 5: Purification by Column Chromatography

-

Rationale: Due to the polar nature of the N-oxide functional group, purification is effectively achieved by column chromatography on silica gel.[10]

-

Prepare a silica gel column in DCM.

-

Dissolve the crude product in a minimal amount of DCM and load it onto the column.

-

Elute the column with a gradient of methanol in DCM (e.g., starting with 100% DCM and gradually increasing to 5-10% Methanol).

-

To prevent streaking of the polar product on the acidic silica gel, it is recommended to add 0.5% triethylamine to the eluent mixture.[10]

-

Collect fractions and monitor by TLC. Combine the pure fractions containing Mianserin N-Oxide and evaporate the solvent to yield the final product, typically as a white or off-white solid.

Caption: Experimental workflow for Mianserin N-Oxide synthesis.

Safety Precautions

-

Mianserin: This is a potent, pharmacologically active compound. Avoid inhalation and skin contact. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11]

-

m-CPBA: This reagent is a strong oxidizing agent and can be explosive when shocked or heated, especially in its pure, dry form. It is typically supplied wetted with water to improve stability. Do not allow it to dry out.

-

Dichloromethane (DCM): This is a volatile and hazardous solvent. All operations must be performed in a well-ventilated fume hood.

-

General: A thorough risk assessment should be conducted before commencing any chemical synthesis.

Analytical Characterization

Confirmation of the product's identity and purity is essential. The following techniques are standard for the characterization of the synthesized Mianserin N-Oxide.

| Technique | Parameter | Expected Result |

| Mass Spectrometry (MS) | Molecular Ion Peak [M+H]⁺ | Expected m/z: 281.16, confirming the addition of one oxygen atom to mianserin (MW: 264.37). |

| ¹H NMR | Chemical Shift | Protons adjacent to the newly formed N-oxide (e.g., the N-methyl group and adjacent methylene protons) will exhibit a downfield shift compared to the parent mianserin due to the deshielding effect of the oxygen atom. |

| ¹³C NMR | Chemical Shift | Carbons bonded to the oxidized nitrogen will also show a downfield shift. |

| HPLC | Purity | Analysis on a C18 reverse-phase column should show a single major peak, allowing for quantification of purity (typically >98%).[12] |

Conclusion

The synthesis of Mianserin N-Oxide from mianserin via oxidation with m-CPBA is a robust and reproducible method for obtaining this important metabolite for research and analytical purposes. The protocol described in this guide, which combines a detailed experimental procedure with a clear explanation of the underlying chemical principles, provides a solid foundation for its successful implementation in a laboratory setting. Careful adherence to the purification and safety protocols is paramount to obtaining a high-purity product and ensuring a safe operational environment.

References

-

Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac. CHIMIA. Available at: [Link]

-

Patel, J., & Rajput, S. (2011). A convenient method for synthesis and purification of N-Desmethylmianserin- An active metabolite of mianserin. ResearchGate. Available at: [Link]

- Preparation method of mianserin hydrochloride. Google Patents.

- Process for the oxidation of tertiary amines to amine oxides. Google Patents.

- Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784.

-

determination of mianserin in biological material by high performance liquid chromatography. ResearchGate. Available at: [Link]

-

Stereoselective synthesis of ( R)-(−)-mianserin. ResearchGate. Available at: [Link]

-

Mianserin. Wikipedia. Available at: [Link]

-

Jones, R., et al. (2019). Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors. Frontiers in Immunology. Available at: [Link]

-

Oxidation of Amines. Chemistry LibreTexts. Available at: [Link]

-

Leśniak, S., et al. (2015). The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

The chemical structure of (A) mianserin, (B) desmethylmianserin, (C) 8-hydroxymianserin and (D) mianserin-N-oxide. ResearchGate. Available at: [Link]

-

Mianserin Formulation Safety Data Sheet. Organon. Available at: [Link]

- Gower, A. J., & Marriott, A. S. (1982). Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect?. British Journal of Pharmacology.

- Wawryniuk, M., et al. (2015). Evaluation of direct and indirect photodegradation of mianserin with high-performance liquid chromatography and short-term bioassays. Ecotoxicology and Environmental Safety.

-

Amine oxide. Wikipedia. Available at: [Link]

- Wendlandt, A. E., & Stahl, S. S. (2015). Oxidation of Amines and N-Hetarenes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mianserin - Wikipedia [en.wikipedia.org]

- 3. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mianserin N-Oxide - SRIRAMCHEM [sriramchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Amine oxide - Wikipedia [en.wikipedia.org]

- 9. asianpubs.org [asianpubs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. organon.com [organon.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of Mianserin N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Mianserin N-Oxide in Drug Metabolism

Mianserin, a tetracyclic antidepressant, has a well-established therapeutic profile.[1] Its efficacy and safety are intrinsically linked to its metabolic fate within the body. Hepatic metabolism, primarily mediated by cytochrome P450 enzymes such as CYP2D6, transforms mianserin into several metabolites, including 8-hydroxymianserin, desmethylmianserin, and mianserin N-oxide.[1] Understanding the precise chemical structure of these metabolites is paramount for a comprehensive assessment of the drug's pharmacology, potential drug-drug interactions, and overall safety profile. Mianserin N-oxide, formed by the oxidation of the tertiary amine in the piperazine ring, represents a key metabolite. Its full characterization is essential for researchers in drug development and metabolism.

This technical guide provides a detailed overview of the expected spectroscopic data for Mianserin N-Oxide, covering Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous compounds to predict the key spectral features. Furthermore, it offers detailed, field-proven protocols for the acquisition of this data, empowering researchers to perform their own analyses.

Molecular Structure and Properties

-

Chemical Name: 2-methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine 2-oxide

-

Molecular Formula: C₁₈H₂₀N₂O

-

Molecular Weight: 280.37 g/mol

Mass Spectrometry (MS)

Principle and Application for Mianserin N-Oxide

Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool in drug metabolism studies due to its soft ionization technique, which typically leaves the molecular ion intact.[2] For a polar metabolite like Mianserin N-Oxide, ESI in positive ion mode is ideal, as the basic nitrogen atoms are readily protonated. The primary application of ESI-MS in this context is to confirm the molecular weight of the metabolite and to deduce structural information from its fragmentation pattern.

Predicted Mass Spectrum

In a typical ESI-MS experiment, Mianserin N-Oxide is expected to be observed as its protonated molecular ion, [M+H]⁺.

| Species | Predicted m/z |

| [M+H]⁺ | 281.16 |

Predicted Fragmentation Pattern

The fragmentation of the protonated Mianserin N-Oxide ion in the mass spectrometer (induced by collision-induced dissociation, CID) can provide valuable structural information. A plausible fragmentation pathway involves the cleavage of bonds alpha to the positively charged nitrogen atom, a common fragmentation route for amines.[3][4]

Sources

Technical Guide: Biological Activity Screening of Mianserin N-Oxide

Executive Summary

Mianserin N-Oxide (MNO) is a major oxidative metabolite of the tetracyclic antidepressant Mianserin. Unlike its parent compound, which exhibits potent antagonism at 5-HT2A , 5-HT2C , and

In hypoxic tissues or specific metabolic environments, MNO can be reduced back to the active parent drug, effectively acting as a metabolic reservoir or pro-drug. Therefore, the biological screening of MNO requires a specialized approach that prioritizes metabolic stability and reductive conversion over traditional agonist/antagonist discovery.

This guide outlines a rigorous technical framework for characterizing MNO, focusing on receptor binding confirmation, bioreductive stability profiling, and safety differentiation from reactive iminium intermediates.

Part 1: Chemical & Pharmacological Context[1][2][3][4][5][6]

Structure-Activity Relationship (SAR)

The N-oxidation of Mianserin introduces a polar oxygen atom to the piperazino-azepine nitrogen. This modification drastically alters the physicochemical profile:

-

Polarity: Increased hydrophilicity reduces blood-brain barrier (BBB) penetration relative to the parent.

-

Basicity: The N-oxide is less basic than the tertiary amine of Mianserin.

-

Receptor Fit: The steric bulk and electronic change at the N-oxide moiety disrupt the crucial ionic interaction with the aspartate residue in the orthosteric binding pocket of aminergic GPCRs (5-HT and Adrenergic receptors).

Metabolic Pathway Visualization

The following diagram illustrates the dynamic relationship between Mianserin, MNO, and the toxic reactive intermediates (iminium ions). Understanding this flow is prerequisite to screening design.

Figure 1.[1][2] Metabolic interconversion of Mianserin.[1][2][3] Note the reversible pathway between the Parent and N-Oxide.[4][5]

Part 2: In Vitro Receptor Binding Screening (Confirmation of Inactivity)

The primary goal here is not to find activity, but to quantify the loss of affinity . This confirms that MNO does not contribute directly to the therapeutic effect or off-target side effects (e.g., anticholinergic effects).

Target Panel

-

Primary: 5-HT2A, 5-HT2C (Serotonin),

-Adrenergic. -

Secondary (Safety): H1 Histamine (Sedation marker), Muscarinic M1 (Anticholinergic marker).

Radioligand Binding Protocol

Objective: Determine

Materials:

-

Source Tissue: CHO-K1 or HEK293 cells stably expressing human recombinant receptors (h5-HT2A, h

). -

Radioligands:

- -Ketanserin (for 5-HT2A)[6]

-

-RX821002 or

-

Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM

and 0.1% BSA (to prevent non-specific sequestration of the N-oxide).

Step-by-Step Workflow:

-

Membrane Prep: Homogenize cells in ice-cold buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

-

Incubation:

-

Prepare 96-well plates.

-

Add 50

L Membrane suspension ( -

Add 25

L Radioligand (at -

Add 25

L Test Compound (MNO) at varying concentrations ( -

Control: Use Mianserin (Parent) as the positive control.

-

-

Equilibrium: Incubate for 60 min at 27°C.

-

Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI). Note: PEI is critical to reduce filter binding of the cationic parent drug, ensuring accurate comparison.

-

Quantification: Liquid scintillation counting.

Data Analysis:

Calculate

Expected Results Table:

| Compound | h5-HT2A | h | Interpretation |

| Mianserin (Parent) | ~1.0 - 5.0 | ~10 - 30 | High Affinity (Active) |

| Mianserin N-Oxide | > 10,000 | > 5,000 | Inactive / Low Affinity |

Part 3: Metabolic Stability & Bioreduction Screening

This is the core screening requirement for N-oxides. You must determine if MNO is stable or if it reverts to Mianserin. This reversion is oxygen-sensitive; therefore, assays must be conducted under both aerobic and anaerobic conditions.

Experimental Logic

N-oxides are reduced by molybdo-flavoenzymes and cytochrome P450s under low oxygen tension. If MNO reverts to Mianserin in vivo, it extends the parent drug's half-life.

Bioreduction Protocol (Microsomal Stability)

Materials:

-

Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

-

NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

-

Gas supply: Nitrogen (

) and Oxygen (

Workflow:

-

Preparation:

-

Prepare two sets of reaction tubes: Set A (Aerobic) and Set B (Anaerobic) .

-

Set B Pre-treatment: Purge buffer and microsomes with

gas for 10 minutes to remove dissolved oxygen.

-

-

Incubation:

-

Substrate: Mianserin N-Oxide (1

M final). -

Enzyme: Microsomes (0.5 mg/mL protein).

-

Initiate reaction with NADPH regenerating system.

-

Set A: Incubate open to air (or oxygenated atmosphere) at 37°C.

-

Set B: Seal tubes under

atmosphere immediately; incubate at 37°C.

-

-

Sampling:

-

Aliquot samples at 0, 15, 30, 60, and 120 minutes.

-

Quench with ice-cold Acetonitrile (containing Internal Standard, e.g., Carbamazepine).

-

-

Analysis (LC-MS/MS):

-

Monitor two channels:

-

Loss of MNO (Parent disappearance).

-

Gain of Mianserin (Metabolite formation).

-

-

Diagram: Bioreduction Screening Workflow

Figure 2. Differential screening for oxidative stability vs. reductive conversion.

Part 4: Toxicology & Safety Profiling

While MNO itself is less toxic than the reactive iminium intermediates, screening must ensure it does not undergo "bioactivation" to toxic species.

Cytotoxicity Screen (HepG2)

-

Rationale: Mianserin is associated with idiosyncratic hepatotoxicity. Screen MNO to ensure it does not exhibit higher cytotoxicity than the parent.

-

Method: MTT or ATP-depletion assay in HepG2 cells.

-

Comparator: Compare

of MNO vs. Mianserin.-

Expectation: MNO should be less cytotoxic (

) compared to Mianserin, as the N-oxide formation is often a detoxification step unless reduced back.

-

Reactive Metabolite Trapping (Glutathione)

-

Protocol: Incubate MNO with HLM + NADPH + Glutathione (GSH).

-

Analysis: Scan for GSH-adducts using Neutral Loss scanning on Mass Spec (loss of 129 Da).

-

Significance: If MNO converts to the iminium ion, GSH adducts will be detected. This indicates a safety risk.

References

-

PubChem. (n.d.). Mianserin. National Library of Medicine. Retrieved from [Link]

- Riley, R. J., et al. (1988). An in vitro model for the interaction of mianserin with rat liver microsomes. Biochemical Pharmacology.

-

Kalgutkar, A. S., et al. (2005). Metabolic activation of the antidepressant mianserin: formation of a reactive iminium intermediate. Drug Metabolism and Disposition.[7][2] Retrieved from [Link]

-

Bickel, M. H. (1969). The pharmacology and biochemistry of N-oxides. Pharmacological Reviews. (Classic text establishing the bioreducibility of N-oxides).[5]

-

Testa, B., & Jenner, P. (1976). Drug metabolism: chemical and biochemical aspects. M. Dekker. (Source for stereoselective N-oxidation/reduction mechanisms).[8]

Sources

- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 2. mdpi.com [mdpi.com]

- 3. Activation of mianserin and its metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mianserin - Wikipedia [en.wikipedia.org]

- 8. Isoform-selective metabolism of mianserin by cytochrome P-450 2D - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Shunt: Role of Mianserin N-Oxide in Mianserin Metabolism

Executive Summary

Mianserin, a tetracyclic antidepressant (TeCA), undergoes extensive hepatic biotransformation.[1][2] While the primary therapeutic activity resides in the parent compound and its desmethyl metabolite, Mianserin N-Oxide (MNO) represents a critical, often overlooked "metabolic shunt." Unlike the pharmacologically active 8-hydroxymianserin or N-desmethylmianserin, MNO is largely inactive but serves as a potential metabolic reservoir due to its reversibility in vivo.

This technical guide dissects the formation, stereoselectivity, and analytical characterization of Mianserin N-Oxide. It provides researchers with validated protocols for synthesizing and detecting MNO, distinguishing it from the reactive quinone imine intermediates responsible for mianserin’s idiosyncratic hepatotoxicity.

The Metabolic Architecture of Mianserin[2][3]

Mianserin metabolism is stereoselective and mediated by specific Cytochrome P450 (CYP) isoforms.[3] The metabolic clearance is dominated by three pathways:

-

N-Demethylation (forming N-desmethylmianserin).

-

8-Hydroxylation (forming 8-hydroxymianserin).

-

N-Oxidation (forming Mianserin N-Oxide).

Metabolic Pathway Map

The following diagram illustrates the divergence between bioactivation (toxicity) and the N-oxide shunt.

Figure 1: Metabolic divergence of mianserin.[1][2][4][3] Note the reversible nature of the N-oxide pathway compared to the irreversible bioactivation of 8-hydroxymianserin.

Enzymology and Stereoselectivity

Mianserin is administered as a racemate (

| Metabolic Pathway | Primary Enzyme(s) | Stereoselectivity | Pharmacological Outcome |

| 8-Hydroxylation | CYP2D6 | High affinity for | Active metabolite (Antidepressant).[4][3][6][7][8][9][10] |

| N-Demethylation | CYP1A2 , CYP3A4 | Active metabolite (Long half-life). | |

| N-Oxidation | CYP1A2 , FMO1/3 | Species-dependent; Human data suggests mixed CYP/FMO contribution. | Inactive . Potential reservoir for parent drug.[10][11] |

Critical Insight: In CYP2D6 poor metabolizers (PM), the 8-hydroxylation pathway is blocked. This shifts the metabolic burden toward N-demethylation and N-oxidation, potentially altering the

ratio and increasing the formation of MNO.

The Role of Mianserin N-Oxide (MNO)[9]

The "Metabolic Shunt" Hypothesis

Unlike the demethylated and hydroxylated metabolites, MNO lacks significant affinity for

-

Clinical Implication: If MNO accumulates and is subsequently reduced, it prolongs the terminal half-life of mianserin, creating a "depot" effect. This is particularly relevant in hypoxic tissues or specific disease states where reductive metabolism is favored.

Toxicity Profile

It is vital to distinguish MNO from the reactive metabolites associated with mianserin hepatotoxicity.

-

Quinone Imines: Formed via two-electron oxidation of 8-hydroxymianserin. These are electrophiles that covalently bind to hepatic proteins (e.g., glutathione depletion).

-

Mianserin N-Oxide: Generally chemically stable and non-reactive. It does not bind covalently to microsomes to the same extent as the hydroxylated intermediates. Its primary risk is not direct cytotoxicity, but rather the alteration of parent drug pharmacokinetics.

Experimental Protocols

Protocol A: In Vitro Biosynthesis of Mianserin N-Oxide

To study MNO, researchers often need to synthesize it enzymatically using Human Liver Microsomes (HLM) rather than chemical synthesis, to ensure relevant stereochemistry.

Reagents:

-

Pooled Human Liver Microsomes (20 mg/mL protein).

-

NADPH Generating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

-

Phosphate Buffer (100 mM, pH 7.4).

Workflow:

-

Pre-incubation: Mix HLM (final conc. 1.0 mg/mL) with Mianserin (10–50 µM) in phosphate buffer at 37°C for 5 minutes.

-

Initiation: Add NADPH generating system to start the reaction.

-

Incubation: Incubate for 30–60 minutes at 37°C in a shaking water bath.

-

Note: To maximize N-oxide yield relative to other metabolites, consider using recombinant CYP1A2 or FMO3 supersomes instead of HLM.

-

-

Termination: Add ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Cinnarizine or deuterated Mianserin). Ratio 1:3 (Sample:ACN).

-

Extraction: Vortex for 1 min, centrifuge at 10,000

for 10 min. Collect supernatant for LC-MS analysis.

Protocol B: LC-MS/MS Detection and Quantitation

Differentiation of MNO from hydroxylated metabolites is critical, as they may have similar masses (

Instrument Parameters:

-

System: HPLC coupled to Triple Quadrupole MS (ESI+ mode).

-

Column: C18 Reverse Phase (e.g., Thermo Hypersil Gold, 100 x 2.1 mm, 1.9 µm).

-

Mobile Phase:

-

A: 10 mM Ammonium Acetate (pH 3.5).

-

B: Acetonitrile.[8]

-

-

Gradient: 10% B to 90% B over 5 minutes.

Mass Transitions (MRM):

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Notes |

| Mianserin | 265.2 | 208.1 | 25 | Loss of |

| Mianserin N-Oxide | 281.2 | 265.2 | 15 | Characteristic loss of Oxygen ( |

| 8-OH-Mianserin | 281.2 | 224.1 | 30 | Stable phenol; distinct fragmentation from N-oxide. |

Analytical Logic:

The N-oxide typically elutes earlier than the parent drug on C18 columns due to increased polarity. The transition

Experimental Workflow Diagram

Figure 2: Step-by-step analytical workflow for the isolation and quantification of Mianserin N-Oxide.

Future Perspectives in Drug Development

For researchers developing next-generation tetracyclic antidepressants, the "N-oxide shunt" offers a design opportunity:

-

Blocking N-Oxidation: Fluorination at metabolic soft spots can reduce N-oxide formation, potentially simplifying pharmacokinetics.

-

Prodrug Strategies: Deliberately synthesizing the N-oxide as a bioreversible prodrug could theoretically extend the duration of action, provided the reduction rate is controlled.

References

-

Metabolic Pathways of Mianserin: Koyama, E., et al. (1996). Isoform-selective metabolism of mianserin by cytochrome P-450 2D. Drug Metabolism and Disposition.[1][6] Link

-

Stereoselective Metabolism: Dahl, M. L., et al. (1994). Stereoselective disposition of mianserin is related to debrisoquin hydroxylation polymorphism. Clinical Pharmacology & Therapeutics. Link

-

Cytotoxicity and Reactive Metabolites: Riley, R. J., et al. (1989). A stereochemical investigation of the cytotoxicity of mianserin metabolites in vitro. British Journal of Clinical Pharmacology. Link

-

LC-MS/MS Methodology: Zhang, Y., et al. (2008).[8] Determination of mianserin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS). Journal of Pharmaceutical and Biomedical Analysis. Link

-

N-Oxide Pharmacology: Pinder, R. M. (1991). The potential therapeutic role of the enantiomers and metabolites of mianserin. British Journal of Clinical Pharmacology. Link

Sources

- 1. karger.com [karger.com]

- 2. Formation of cytotoxic metabolites from phenytoin, imipramine, desipramine, amitriptyline and mianserin by mouse and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isoform-selective metabolism of mianserin by cytochrome P-450 2D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Determination of mianserin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS): application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Mianserin N-Oxide

Abstract

This application note details a newly developed and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Mianserin N-Oxide, a principal metabolite of the tetracyclic antidepressant, Mianserin. In the absence of a standardized pharmacopeial method, this protocol provides a robust, specific, and stability-indicating assay suitable for researchers, scientists, and drug development professionals. The method employs a reversed-phase C18 column with UV detection, offering a comprehensive guide from sample preparation to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

Mianserin is a tetracyclic antidepressant whose therapeutic and adverse effects are linked to its complex metabolism.[1] A key pathway in its biotransformation is N-oxidation, leading to the formation of Mianserin N-Oxide.[1][2] As a reactive metabolite, Mianserin N-Oxide may contribute to the parent drug's overall pharmacological profile and potential for adverse reactions.[3][4] Therefore, a reliable analytical method to quantify Mianserin N-Oxide is crucial for pharmacokinetic studies, metabolite profiling, and quality control during drug manufacturing.

This document addresses the critical need for a validated analytical method by proposing a comprehensive HPLC protocol. The method development was guided by the physicochemical properties of the analyte and established chromatographic principles for polar compounds. Mianserin N-Oxide (C₁₈H₂₀N₂O, MW: 280.37 g/mol ) is inherently more polar than its parent compound, Mianserin, due to the introduction of the N-oxide functional group.[5][6] This increased polarity presents a challenge for retention on traditional reversed-phase columns.[7] Our method overcomes this by optimizing the mobile phase composition to ensure adequate retention, sharp peak symmetry, and effective separation from the parent drug and potential degradants.

The validation of this method is grounded in the principles of the ICH Q2(R2) guidelines, ensuring its trustworthiness and scientific integrity.[8][9]

Chromatographic Principle and Method Design

The method is based on reversed-phase chromatography (RPC), a technique well-suited for separating compounds with varying polarities.[10]

-

Stationary Phase Selection: A C18 (octadecylsilyl) silica-based column is chosen for its versatility and proven efficacy in analyzing Mianserin and related compounds. The nonpolar nature of the C18 chains provides the necessary hydrophobic interactions for retaining the core structure of Mianserin N-Oxide.

-

Mobile Phase Optimization: The core of this method lies in the mobile phase design. Due to the polar nature of Mianserin N-Oxide, a mobile phase with a higher aqueous content is required for sufficient retention compared to its parent drug. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier (acetonitrile).

-

Aqueous Buffer (pH Control): A phosphate buffer is used to maintain a consistent pH. Controlling the pH is critical as it influences the ionization state of the analyte and any residual silanol groups on the column, thereby affecting retention time and peak shape.

-

Organic Modifier (Elution Strength): Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. By adjusting the ratio of acetonitrile to the aqueous buffer, the elution strength is fine-tuned to achieve an optimal retention time for Mianserin N-Oxide, ensuring it is well-resolved from the solvent front and any potential impurities.

-

-

Detection: UV detection is employed, leveraging the chromophoric nature of the dibenzo[c,f]pyrazino[1,2-a]azepine ring system. Based on data from the parent compound, Mianserin, a detection wavelength in the range of 214-280 nm is suitable.[11][12][13] For this method, 278 nm is selected to maximize sensitivity while minimizing interference from common solvents.[11][12][13]

Apparatus and Materials

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Sonicator.

-

Vortex mixer.

-

Centrifuge.

-

Syringe filters (0.45 µm, PTFE or Nylon).

-

-

Reagents and Chemicals:

-

Chromatographic Column:

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Experimental Protocols

Preparation of Solutions

-

Mobile Phase (Phosphate Buffer:Acetonitrile - 60:40 v/v):

-

Aqueous Component (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Mix 600 mL of the prepared phosphate buffer with 400 mL of acetonitrile. Degas the solution by sonication for 15 minutes or by online degasser.

-

-

Diluent (Mobile Phase): Use the prepared mobile phase as the diluent for all standard and sample preparations to ensure compatibility and good peak shape.

-

Standard Stock Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of Mianserin N-Oxide Reference Standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

-

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-50 µg/mL).

Sample Preparation Protocol (e.g., from a biological matrix like plasma)

This protocol outlines a generic liquid-liquid extraction (LLE) procedure. Optimization may be required based on the specific matrix.

-

Pipette 1.0 mL of the plasma sample into a 15 mL centrifuge tube.

-

Add a suitable internal standard (e.g., a structurally similar compound not present in the sample).

-

Add 0.5 mL of 1 M NaOH to basify the sample.

-

Add 5 mL of an extraction solvent (e.g., a mixture of hexane and isoamyl alcohol, 99:1 v/v).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (diluent).

-

Vortex for 1 minute and filter through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

Sources

- 1. Mianserin - Wikipedia [en.wikipedia.org]

- 2. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Mianserin N-oxide | CymitQuimica [cymitquimica.com]

- 5. Mianserin N-Oxide - SRIRAMCHEM [sriramchem.com]

- 6. Dibenzo(c,f)pyrazino(1,2-a)azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, 2-oxide | C18H20N2O | CID 3085244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]

- 8. researchgate.net [researchgate.net]

- 9. biopharmaservices.com [biopharmaservices.com]

- 10. waters.com [waters.com]

- 11. researchgate.net [researchgate.net]

- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 13. scielo.br [scielo.br]

Application Note: Analytical Method Validation for Mianserin N-Oxide

This Application Note is designed as a comprehensive technical guide for the analytical method validation of Mianserin N-Oxide , a critical metabolite and potential degradation impurity of the antidepressant Mianserin.

This guide adheres to ICH Q2(R2) guidelines, emphasizing "Fitness for Purpose" and lifecycle management.[1][2]

Protocol ID: AN-MIA-NOX-001 Version: 2.0 (Aligned with ICH Q2(R2)) Target Analyte: Mianserin N-Oxide (CAS: 62510-46-7) Matrix: Pharmaceutical API / Formulation (Mianserin Hydrochloride)

Executive Summary & Scientific Rationale

Mianserin N-Oxide is a polar metabolite and oxidative degradation product of Mianserin.[3] Unlike the parent tetracyclic amine, the N-oxide possesses a coordinate covalent bond between nitrogen and oxygen, significantly altering its polarity and thermal stability.

Key Challenges addressed in this protocol:

-

Thermal Instability: N-oxides can undergo Cope elimination or thermal reversion to the parent amine at high temperatures.[3] This protocol utilizes HPLC-UV/DAD (or LC-MS) at controlled ambient temperatures, avoiding Gas Chromatography (GC) which causes thermal decomposition.[3]

-

Polarity Selectivity: The N-oxide is significantly more polar than Mianserin.[3] Standard isocratic methods for Mianserin often elute the N-oxide in the solvent front.[3] This protocol employs a gradient elution on a C18 stationary phase to ensure adequate retention (

) and resolution. -

ICH Q2(R2) Compliance: The validation strategy incorporates orthogonal specificity checks (forced degradation) and robust system suitability criteria.

Chemical Context & Structure

Parent: Mianserin (

Figure 1: Formation and potential thermal instability pathway of Mianserin N-Oxide.[3]

Method Development & Optimization

Chromatographic Conditions (The "Why")

-

Column Selection: A C18 (L1) column is chosen.[3] Specifically, an end-capped column (e.g., Zorbax Eclipse Plus C18 or Waters XBridge) prevents peak tailing caused by the interaction of the basic nitrogen on Mianserin with residual silanols.[3]

-

Mobile Phase pH: The pH is set to 3.0 - 4.0 using phosphate buffer.[3]

-

Wavelength: 220 nm is selected for maximum sensitivity (amide/aromatic absorption), while 278 nm serves as a specific checkpoint for the tetracyclic ring system.

Master Instrument Protocol

| Parameter | Setting | Rationale |

| Instrument | HPLC with PDA (Photo Diode Array) | PDA required for peak purity analysis during specificity.[3] |

| Column | Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm | Balances resolution ( |

| Column Temp | 25°C ± 2°C | CRITICAL: Prevents thermal degradation of N-oxide.[3] |

| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns.[3][4] |

| Injection Vol | 10 - 20 µL | Adjusted based on LOQ requirements. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.5) | Controls ionization and peak shape.[3] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for elution.[3] |

| Detection | UV @ 220 nm (Quant), 278 nm (Qual) | 220 nm for trace impurity detection.[3] |

Gradient Program:

-

0.0 min: 85% A / 15% B (Retains polar N-oxide)[3]

-

5.0 min: 85% A / 15% B

-

20.0 min: 40% A / 60% B (Elutes hydrophobic Parent)

-

25.0 min: 40% A / 60% B

-

26.0 min: 85% A / 15% B (Re-equilibration)

-

35.0 min: End

Validation Protocol (ICH Q2(R2) Compliant)

System Suitability Testing (SST)

Before any validation run, the system must pass SST.

-

Resolution (

): -

Tailing Factor (

): -

Precision (RSD):

for 6 replicate injections of Standard Solution.

Specificity (Forced Degradation)

Objective: Prove the method can resolve Mianserin N-Oxide from the parent and other degradants.

-

Protocol:

-

Acid Stress: 0.1 N HCl, 60°C, 2 hrs.

-

Base Stress: 0.1 N NaOH, 60°C, 2 hrs.

-

Oxidative Stress (Critical): Treat Mianserin API with 3%

at Room Temp for 4 hours. -

Peak Purity: Use PDA software (e.g., Agilent OpenLab or Waters Empower) to verify the N-oxide peak is spectrally pure (Purity Angle < Purity Threshold).[3]

-

Linearity & Range

Objective: Demonstrate proportional response.

-

Range: From LOQ to 150% of the specification limit (e.g., if limit is 0.15%, range is LOQ to 0.23%).

-

Levels: Prepare 6 concentration levels (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).

-

Acceptance: Correlation coefficient (

)

Accuracy (Recovery)

Objective: Verify no matrix interference.

-

Protocol: Spike Mianserin N-Oxide Reference Standard into the placebo matrix (excipients) at 3 levels: 50%, 100%, and 150% of the target limit.

-

Replicates: 3 preparations per level (Total 9).

-

Acceptance: Mean recovery 90.0% – 110.0% .[3] RSD of replicates

.[3]

Precision

-

Repeatability: 6 injections of the 100% impurity standard. (Acceptance: RSD

).[3] -

Intermediate Precision: Repeat the study on a different day, different instrument, or by a different analyst. (Acceptance: Overall RSD

).[3][7]

Limit of Detection (LOD) & Quantitation (LOQ)

Method: Signal-to-Noise (S/N) Ratio approach.[3]

-

LOD: Concentration yielding S/N

.[3] -

LOQ: Concentration yielding S/N

.[3] -

Verification: Inject 6 replicates at the LOQ concentration. RSD must be

.[3]

Validation Workflow Diagram

This diagram illustrates the logical flow of the validation process, ensuring all ICH Q2(R2) requirements are met sequentially.

Figure 2: Step-by-step Validation Workflow aligned with ICH Q2(R2).

Solution Stability & Robustness[4]

-

Solution Stability: N-oxides are light-sensitive.[3]

-

Requirement: Store solutions in Amber Glassware . Assess stability at 0, 12, and 24 hours. If degradation > 2% is observed, auto-sampler temperature control (5°C) is mandatory.[3]

-

-

Robustness Factors:

-

Flow Rate: 0.9 vs 1.1 mL/min.[3]

-

Column Temp: 20°C vs 30°C (Do not exceed 30°C due to N-oxide instability).

-

Buffer pH: 3.3 vs 3.7.

-

References

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3][8] (2023).[2][3][8][9] Link

-

European Medicines Agency. Mianserin Hydrochloride: Scientific Discussion.[3]Link[3]

-

PubChem. Mianserin N-Oxide Compound Summary.[3] National Library of Medicine.[3] Link

-

Chauhan, B., et al. "Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS." Journal of Chromatography B (2005). Link

-

Sriram Chem. Mianserin N-Oxide Reference Standard Data Sheet.Link[3]

Sources

- 1. intuitionlabs.ai [intuitionlabs.ai]

- 2. database.ich.org [database.ich.org]

- 3. Dibenzo(c,f)pyrazino(1,2-a)azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, 2-oxide | C18H20N2O | CID 3085244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. biosynth.com [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ojs.tdmu.edu.ua [ojs.tdmu.edu.ua]

Application Note: Mianserin N-Oxide as a Reference Standard

This Application Note provides a comprehensive technical guide for the use of Mianserin N-Oxide (CAS 62510-46-7) as a primary reference standard in pharmaceutical quality control and metabolic profiling.[1]

For Impurity Profiling, Stability Testing, and Metabolite Identification[1]

Introduction & Scientific Context

Mianserin N-Oxide is a critical oxidative degradation product and a Phase I metabolite of the tetracyclic antidepressant Mianserin. In the context of drug development and routine Quality Control (QC), it serves two distinct but vital roles:

-

Impurity Profiling: It acts as a "flag" for oxidative stress during stability testing (forced degradation). Its presence indicates exposure to peroxides or air oxidation.[1]

-

Metabolic Mapping: As a major metabolite formed via cytochrome P450 (specifically CYP2D6 and CYP3A4) mediated N-oxidation, it is essential for bioanalytical assay validation.[1]

Technical Alert: N-oxides are thermally labile.[1] Unlike the parent Mianserin hydrochloride, the N-oxide moiety can deoxygenate back to the tertiary amine under high thermal stress (e.g., GC injection ports or high-energy in-source collision in LC-MS), leading to false negatives.[1] This guide prioritizes Liquid Chromatography (LC) and Soft-Ionization Mass Spectrometry to maintain structural integrity.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 1,2,3,4,10,14b-Hexahydro-2-methyl-dibenzo[c,f]pyrazino[1,2-a]azepine 2-oxide |

| CAS Number | 62510-46-7 |

| Molecular Formula | C₁₈H₂₀N₂O |

| Molecular Weight | 280.36 g/mol |

| Appearance | White to off-white solid (Hygroscopic) |

| Solubility | Soluble in Methanol, DMSO, Acetonitrile; Sparingly soluble in water.[1] |

| pKa | ~5.5 (N-oxide oxygen is weakly basic compared to the parent amine pKa ~8.[1]2) |

Critical Handling & Storage Protocol

Objective: Prevent spontaneous deoxygenation and photochemical degradation.

-

Storage: Store neat standard at -20°C (Long-term) or 2-8°C (Working stock). Protect strictly from light using amber vials.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture absorption and further oxidation.

-

Reconstitution:

Protocol 1: Preparation of Reference Standards

Scope: Creating a self-validating calibration standard.

Reagents

-

Mianserin N-Oxide Reference Standard (Purity >98%)[1]

-

Methanol (LC-MS Grade)[1]

-

0.1% Formic Acid in Water (Diluent)[1]

Procedure

-

Stock Solution A (Mianserin N-Oxide): Accurately weigh 1.0 mg of Mianserin N-Oxide into a 10 mL amber volumetric flask. Dissolve in Methanol to yield 100 µg/mL .

-

Stock Solution B (Parent Mianserin): Prepare 1.0 mg/mL Mianserin HCl in Methanol.

-

System Suitability Solution (Resolution Check): Mix 100 µL of Stock A + 100 µL of Stock B into 800 µL of Diluent.

Protocol 2: HPLC-UV Impurity Profiling

Rationale: Mianserin N-Oxide is more polar than Mianserin.[1] In Reverse Phase (RP) chromatography, it must elute before the parent peak.[1] This method ensures separation from other impurities (e.g., Desmethylmianserin).[1]

Chromatographic Conditions

-

Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.[1]

-

Mobile Phase A: 20 mM Ammonium Acetate (pH 6.5)

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Gradient:

-

0 min: 15% B

-

10 min: 60% B

-

15 min: 15% B (Re-equilibration)

-

-

Detection: UV at 214 nm (High sensitivity) or 254 nm (Selectivity).[1]

-

Injection Volume: 10 µL.

Acceptance Criteria (System Suitability)

-

Relative Retention Time (RRT): Mianserin N-Oxide should appear at approx.[1] 0.6 - 0.7 RRT relative to Mianserin.[1]

-

Resolution (Rs): Rs > 2.0 between N-Oxide and Mianserin.

-

Tailing Factor: < 1.5 for both peaks.

Protocol 3: LC-MS/MS Identification[1]

Rationale: UV retention time alone is insufficient for complex biological matrices. MS/MS transitions provide definitive structural confirmation.

Warning: N-oxides can undergo "In-Source Fragmentation" where they lose oxygen (M-16), mimicking the parent drug.[1] Source temperature must be kept low (<350°C).

MS Parameters (ESI Positive Mode)

-

Source Temp: 300°C (Lower than standard to prevent deoxygenation)

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 25 V

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |

| Mianserin N-Oxide | 281.2 [M+H]⁺ | 265.2 | 15 | Loss of Oxygen (Characteristic N-Oxide cleavage) |

| 208.1 | 25 | Piperazine ring fragmentation | ||

| Mianserin (Parent) | 265.2 [M+H]⁺ | 208.1 | 25 | Common fragment (Interference check) |

Visualization of Workflows & Pathways

Figure 1: Analytical Method Development Workflow

Caption: Logical flow for establishing Mianserin N-Oxide as a qualified impurity standard.

Figure 2: Mianserin Oxidative Pathway

Caption: Metabolic and degradation relationship between Mianserin and its N-Oxide.[1]

Troubleshooting & Validation Criteria

| Observation | Root Cause | Corrective Action |

| N-Oxide peak missing in HPLC | Co-elution with solvent front or Parent. | Reduce organic modifier start % (e.g., start at 5% B). |

| N-Oxide signal low in MS | Thermal degradation in source.[1] | Lower Desolvation Temp; Reduce Cone Voltage.[1] |

| Parent peak increases in N-Oxide Std | Contaminated standard or spontaneous reduction.[1] | Check CoA of standard. Prepare fresh in degassed solvent. |

| Split Peaks | pH instability. | Ensure buffer pH is stable (6.5 is optimal for stability).[1] |

References

-

European Directorate for the Quality of Medicines (EDQM). Mianserin Hydrochloride Monograph 0846. European Pharmacopoeia (Ph.[1][3] Eur.) 10th Edition. [Link][1]

-

National Center for Biotechnology Information. PubChem Compound Summary for Mianserin N-Oxide (CID 132446).[1][Link][1]

-

Chauhan, B., et al. "Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS." Journal of Chromatography B 823.1 (2005): 69-74.[1] [Link][1]

Sources

Application Note: Protocol for Mianserin N-Oxide Synthesis and Purification

Abstract & Application Scope

Mianserin N-oxide is a primary Phase I metabolite of the tetracyclic antidepressant Mianserin, formed in vivo via cytochrome P450 (CYP2D6) oxidation.[1] In drug development, high-purity N-oxide standards are critical for metabolite identification, toxicity screening, and stability indicating assays.[1]

This protocol details the chemical synthesis of Mianserin N-oxide from Mianserin Hydrochloride.[1] Unlike biological production, this chemical route utilizes meta-chloroperoxybenzoic acid (m-CPBA) to achieve scalable, gram-level yields.[1] The guide emphasizes a specific purification strategy to remove the persistent m-chlorobenzoic acid byproduct and prevent thermal degradation (Cope elimination) common to tertiary amine N-oxides.[1]

Reaction Mechanism & Strategy

The synthesis relies on the electrophilic oxidation of the tertiary amine nitrogen. The reaction is chemoselective; however, the challenge lies in the workup. The oxidant, m-CPBA, reduces to m-chlorobenzoic acid (m-CBA), which can form a salt with the basic N-oxide product, complicating isolation.[1]

-

Oxidant: m-Chloroperoxybenzoic acid (m-CPBA).[1][2][3] Chosen for its solubility in dichloromethane (DCM) and mild reaction conditions (0 °C to RT).[1]

-

Substrate: Mianserin Free Base (generated in situ or pre-isolated from the HCl salt).[1]

-

Critical Control Point: Temperature control is vital.[1] N-oxides with

-hydrogens (like Mianserin) are susceptible to Cope elimination at elevated temperatures, reverting to hydroxylamines or alkenes.[1]

Reaction Scheme Visualization

Figure 1: Mechanistic pathway of Mianserin N-oxidation via m-CPBA.

Materials & Equipment

Reagents

| Reagent | Grade | Purpose |

| Mianserin Hydrochloride | >98% (HPLC) | Starting Material |

| m-Chloroperoxybenzoic acid (m-CPBA) | ≤77% | Oxidizing Agent (Commercial grade is usually ~77% with water/acid stabilizer) |

| Dichloromethane (DCM) | Anhydrous | Solvent |

| Sodium Hydroxide (NaOH) | 1M Aqueous | Free-basing & Workup |

| Sodium Bicarbonate (NaHCO₃) | Saturated Soln.[1] | Neutralization |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent |

| Silica Gel | 230-400 mesh | Flash Chromatography |

| Methanol (MeOH) | HPLC Grade | Eluent |

| Triethylamine (TEA) | Reagent Grade | Eluent Additive (prevents tailing) |

Equipment

-

Round-bottom flask (100 mL, 250 mL)[1]

-

Magnetic stirrer & stir bar

-

Ice-water bath[1]

-

Rotary evaporator (Water bath < 35 °C)[1]

-

Flash chromatography column

Experimental Protocol

Phase A: Preparation of Mianserin Free Base

Note: Mianserin is typically supplied as the HCl salt. The oxidation requires the free amine lone pair.

-

Dissolve 1.0 g (3.3 mmol) of Mianserin HCl in 20 mL of distilled water.

-

Slowly add 1M NaOH until the pH reaches ~10. The solution will become cloudy as the free base precipitates/oils out.[1]

-

Extract the mixture with DCM (3 x 20 mL) .

-

Combine the organic layers and dry over anhydrous Na₂SO₄ .

-

Filter and concentrate under reduced pressure to yield Mianserin free base as a viscous oil.[1]

-

Checkpoint: Verify mass recovery (Theoretical yield: ~0.88 g).

-

Phase B: N-Oxidation Reaction[1]

-

Dissolve the Mianserin free base (~0.88 g, 3.3 mmol) in 15 mL anhydrous DCM .

-

Cool the solution to 0 °C using an ice bath. Stir for 10 minutes.

-

Dissolve m-CPBA (0.85 g, ~3.8 mmol, 1.15 eq) in 10 mL DCM .

-

Expert Tip: Commercial m-CPBA purity varies (often 70-77%).[1] Adjust mass calculation based on the specific lot analysis.

-

-

Add the m-CPBA solution dropwise to the Mianserin solution over 15 minutes.[1]

-

Allow the reaction to warm to Room Temperature (20-25 °C) and stir for 2–3 hours .

-

Monitoring: Check progress via TLC (System: DCM/MeOH/NH₄OH 90:9:1).

Phase C: Workup & Purification Strategy

The major impurity is m-chlorobenzoic acid.[1] N-oxides are polar and basic; simple acid washing will protonate the N-oxide, making it water-soluble and difficult to extract.[1]

Step 1: Basic Wash (Removal of Acid)

-

Dilute the reaction mixture with 20 mL DCM .

-

Wash the organic layer with 10% aqueous K₂CO₃ or 1M NaOH (3 x 20 mL) .[1]

-

Wash the organic layer with Brine (1 x 20 mL) .

-

Dry over Na₂SO₄ , filter, and concentrate in vacuo at < 35 °C .

Step 2: Flash Column Chromatography

Even after washing, trace impurities and over-oxidation products may remain.[1]

-

Stationary Phase: Silica Gel (230-400 mesh).[1]

-

Column Pre-treatment: Slurry silica in DCM containing 1% Triethylamine (TEA) .[1]

-

Reasoning: TEA deactivates acidic sites on the silica, preventing irreversible adsorption of the polar N-oxide.

-

-

Elution Gradient:

-

Collect fractions containing the spot at R_f ~0.25.[1]

-

Concentrate fractions to yield Mianserin N-oxide as a white to off-white solid/foam.[1]

Purification Workflow Diagram

Figure 2: Purification workflow ensuring removal of acidic byproducts.[1]